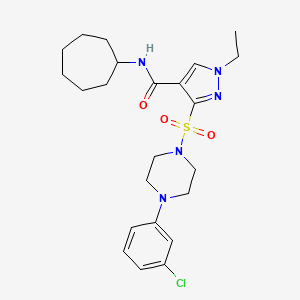
(4,4-Difluorocyclohexyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,4-Difluorocyclohexyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1911568-46-1 . It has a molecular weight of 150.17 . The IUPAC name for this compound is 1-(4,4-difluorocyclohexyl)hydrazine .
Molecular Structure Analysis
The InChI code for “(4,4-Difluorocyclohexyl)hydrazine dihydrochloride” is 1S/C6H12F2N2/c7-6(8)3-1-5(10-9)2-4-6/h5,10H,1-4,9H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(4,4-Difluorocyclohexyl)hydrazine dihydrochloride” is a solid substance . It should be stored at -20°C, under nitrogen .Aplicaciones Científicas De Investigación
Hydrazine Derivatives and Cancer Research
Research has explored the effects of hydrazine derivatives in cancer treatment and the potential carcinogenic risks associated with exposure. For instance, hydrazine sulfate was investigated for its utility in cancer patients, showing mixed results in clinical trials. Some studies suggested no significant benefit in survival or quality of life for patients with advanced colorectal cancer or non-small-cell lung cancer when treated with hydrazine sulfate (Loprinzi et al., 1994; Loprinzi et al., 1994). Another study on Cloretazine, a novel alkylating agent from the hydrazine class, assessed its efficacy and tolerability in patients with recurrent glioblastoma multiforme, finding minimal systemic toxicity but limited activity against the disease (Badruddoja et al., 2007).
Toxicological Studies and Occupational Exposure
Studies on the toxicological effects of hydrazine exposure have been conducted, particularly focusing on occupational settings. One study indicated a positive association between hydrazine exposure and lung cancer incidence among aerospace workers, highlighting potential carcinogenic risks (Ritz et al., 2006). Another research effort examined the acute central nervous system toxicity from occupational exposure to hydrazines, emphasizing the need for effective treatment strategies for such exposures (Zelnick et al., 2003).
Epigenetic Applications
Hydralazine, another compound related to hydrazine, has been studied for its demethylating properties and its potential to reactivate the expression of tumor suppressor genes in cervical cancer, showcasing a different avenue of research related to the chemical family of hydrazines (Zambrano et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
(4,4-difluorocyclohexyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.2ClH/c7-6(8)3-1-5(10-9)2-4-6;;/h5,10H,1-4,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMPAFZALVDGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NN)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)
![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)


![1-(1-phenylethyl)-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2827050.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)methanesulfonamide](/img/structure/B2827060.png)

![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)